![molecular formula C9H13ClO B2648156 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride CAS No. 54057-58-8](/img/structure/B2648156.png)
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride
Overview
Description
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is a chemical compound with the CAS Number: 54057-58-8 . It has a molecular weight of 172.65 . The IUPAC name for this compound is bicyclo [2.2.1]hept-2-ylacetyl chloride .
Molecular Structure Analysis
The InChI code for 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is 1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride has a molecular weight of 172.65 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Polymer Engineering and Science
A study by Zutty and Whitworth (1964) explored the copolymerization of bicyclo [2.2.1] hepta-2,5-diene with vinyl chloride, yielding copolymers that exhibited a significant increase in softening points with increased nortricyclene concentration. This process demonstrates the utility of the compound in creating high softening, easily processed vinyl resins, providing a novel mechanism for improving polymer properties (Zutty & Whitworth, 1964).
Tetrahedron
Anjum and Marco-Contelles (2005) discussed the PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates to produce bicyclo[4.1.0]heptane enol esters. This synthetic method offers a pathway to the ‘carane’ family of natural products, showcasing the compound's role in facilitating complex chemical transformations and producing functionally diverse bicyclic structures (Anjum & Marco-Contelles, 2005).
Organometallics
Hines, Eason, and Siebert (2017) provided insights into gold(III)-catalyzed cycloisomerization processes that efficiently form the bicyclo[4.1.0]heptane substructure. Their research on the Ohloff–Rautenstrauch rearrangement highlights the potential for precise regio- and stereocontrolled synthesis of complex molecules, relevant for natural product synthesis and drug discovery efforts (Hines, Eason, & Siebert, 2017).
Tetrahedron
Dauben and Cargill (1961) studied the photochemical transformation of Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene, showing the ability to isomerize compounds under ultraviolet irradiation. This research underlines the potential of using light to induce significant structural changes in cyclic compounds, which could be applied in materials science and synthetic chemistry (Dauben & Cargill, 1961).
The Journal of Organic Chemistry
Armstrong, Bhonoah, and White (2009) explored the catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in organocatalytic aldol reactions, finding it more selective than its monocyclic analogue. This highlights the significance of the compound's structure on its catalytic efficiency and selectivity, demonstrating its application in synthetic organic chemistry to achieve more efficient and selective reactions (Armstrong, Bhonoah, & White, 2009).
Safety and Hazards
The safety information for 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H319 . This suggests that the compound may cause serious eye irritation. Always handle chemicals with appropriate safety measures.
properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEBCUSJUMCJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.